molecular formula C12H8BrNO2 B13881479 2-Bromo-4-(pyridine-3-yloxy)-benzaldehyde

2-Bromo-4-(pyridine-3-yloxy)-benzaldehyde

Cat. No.: B13881479
M. Wt: 278.10 g/mol
InChI Key: VXMSEWFZLNTDTC-UHFFFAOYSA-N
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Description

2-Bromo-4-(pyridine-3-yloxy)-benzaldehyde is an organic compound that features a bromine atom, a pyridine ring, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(pyridine-3-yloxy)-benzaldehyde typically involves the reaction of 2-bromo-4-hydroxybenzaldehyde with pyridine-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(pyridine-3-yloxy)-benzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: 2-Bromo-4-(pyridine-3-yloxy)-benzoic acid.

    Reduction: 2-Bromo-4-(pyridine-3-yloxy)-benzyl alcohol.

Scientific Research Applications

2-Bromo-4-(pyridine-3-yloxy)-benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(pyridine-3-yloxy)-benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(pyridine-2-yloxy)-benzaldehyde
  • 2-Bromo-4-(pyridine-4-yloxy)-benzaldehyde
  • 2-Chloro-4-(pyridine-3-yloxy)-benzaldehyde

Uniqueness

2-Bromo-4-(pyridine-3-yloxy)-benzaldehyde is unique due to the specific positioning of the bromine atom and the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields.

Properties

Molecular Formula

C12H8BrNO2

Molecular Weight

278.10 g/mol

IUPAC Name

2-bromo-4-pyridin-3-yloxybenzaldehyde

InChI

InChI=1S/C12H8BrNO2/c13-12-6-10(4-3-9(12)8-15)16-11-2-1-5-14-7-11/h1-8H

InChI Key

VXMSEWFZLNTDTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CC(=C(C=C2)C=O)Br

Origin of Product

United States

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